Welcome to the BenchChem Online Store!
molecular formula C12H12Cl2N4O2S B1503555 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N,N-dimethyl-benzenesulfonamide

2-(2,5-Dichloro-pyrimidin-4-ylamino)-N,N-dimethyl-benzenesulfonamide

Cat. No. B1503555
M. Wt: 347.2 g/mol
InChI Key: YWCAUCHKWFGNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552186B2

Procedure details

2-Amino-N,N-dimethyl-benzenesulfonamide (10.00 g, 49.94 mmol) in N,N-dimethylformamide (200 mL) was treated with sodium hydride 60% dispersion in mineral oil (3.99 g) at 0° C., then 2,4,5-trichloropyrimidine (8.587 mL, 74.90 mmol) was added and the reaction was stirred for 5 minutes at 0° C., then for 3 hours at room temperature. The reaction was quenched with aqueous saturated ammonium chloride, then water. The precipitate was collected by filtration and recrystallized from methanol to give 2-(2,5-dichloro-pyrimidin-4-ylamino)-N,N-dimethyl-benzenesulfonamide as a light grey solid (9.3 g, 52%). LC/MS (ESI+): 346.93 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.587 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9].[H-].[Na+].[Cl:16][C:17]1[N:22]=[C:21](Cl)[C:20]([Cl:24])=[CH:19][N:18]=1>CN(C)C=O>[Cl:16][C:17]1[N:22]=[C:21]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[C:20]([Cl:24])=[CH:19][N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
3.99 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.587 mL
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous saturated ammonium chloride
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=C(C=CC=C1)S(=O)(=O)N(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.